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Compound of Interest

Compound Name: Olcegepant

Cat. No.: B1677202

A detailed examination of the safety and tolerability of Calcitonin Gene-Related Peptide
(CGRP) receptor antagonists for migraine treatment, providing researchers, scientists, and
drug development professionals with a comprehensive comparison of the first-generation
gepant, olcegepant, and the newer second-generation agents.

The landscape of migraine therapeutics has been significantly reshaped by the advent of
Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, known as gepants. While the
initial development of first-generation gepants like olcegepant was halted, the emergence of
second-generation agents, including rimegepant, ubrogepant, and atogepant, has offered
promising alternatives with an improved safety profile. This guide provides an in-depth
comparison of the safety data for olcegepant and these newer gepants, supported by data
from clinical trials and detailed experimental methodologies.

Executive Summary of Safety Profiles

Olcegepant, a first-generation gepant, demonstrated efficacy in early clinical trials for the acute
treatment of migraine. However, its development was discontinued primarily due to poor oral
bioavailability, necessitating intravenous administration.[1] While not the primary reason for
cessation, concerns regarding potential liver enzyme elevations with long-term use of first-
generation gepants were noted.[2] In contrast, second-generation gepants have been
specifically developed to overcome these limitations, exhibiting favorable oral bioavailability
and a significantly improved liver safety profile.[3] Clinical trials and real-world evidence have
consistently shown that rimegepant, ubrogepant, and atogepant are well-tolerated and do not
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carry the same risk of hepatotoxicity.[3] Furthermore, unlike triptans, second-generation
gepants do not cause vasoconstriction, making them a safer option for patients with or at risk of
cardiovascular disease.[1]

Comparative Analysis of Adverse Events

The following tables summarize the incidence of treatment-emergent adverse events (TEAES)
from key clinical trials of olcegepant and second-generation gepants.

Table 1: Common Treatment-Emergent Adverse Events for Olcegepant (Acute Treatment)

Adverse Event Olcegepant 2.5 mg (IV) Placebo
Any Adverse Event 20% 12%
Paresthesia Common (mild) -

Pain Single Case -
Nausea Single Case -
Abnormal Taste Single Case -
Abnormal Vision Single Case -

Data from a meta-analysis of

early clinical trials.

Table 2: Common Treatment-Emergent Adverse Events for Rimegepant (Acute Treatment -
Phase 3 Trial)

Adverse Event Rimegepant 75 mg (Oral) Placebo
Nausea 1.8% 1.1%
Urinary Tract Infection 1.5% 1.1%

Data from a Phase 3
multicenter randomized
controlled trial.
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Table 3: Common Treatment-Emergent Adverse Events for Ubrogepant (Acute Treatment -
Pooled ACHIEVE | & Il Trials)

Adverse Event Ubrogepant 50 mg (Oral) Placebo
Any Adverse Event 11.2% 11.5%
Nausea 1.9% 1.8%

Data from a pooled analysis of
the ACHIEVE | and ACHIEVE

Il phase 3 randomized trials.

Table 4. Common Treatment-Emergent Adverse Events for Atogepant (Preventive Treatment -
Pooled Data from Four Clinical Trials)

Atogepant (10, 30, or 60
Adverse Event (25%) Placebo
mg QD)

Upper Respiratory Tract
5.3% (RCTs), 7.7% (LTS) -

Infection

Constipation 6.1% (RCTs), 5.0% (LTS) -
Nausea 6.6% (RCTSs), 4.6% (LTS) -
Urinary Tract Infection 3.4% (RCTs), 5.2% (LTS) -

Data from a post hoc analysis
of pooled data from four
clinical trials (RCTs:
Randomized Controlled Trials,

LTS: Long-Term Safety trials).

Table 5: Common Treatment-Emergent Adverse Events for Zavegepant (Acute Treatment -
Phase 3 Trial)
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Zavegepant 10 mg
Adverse Event (22%) Placebo
(Intranasal)

Dysgeusia (Abnormal Taste) 21% 5%
Nasal Discomfort 4% 1%
Nausea 3% 1%

Data from a phase 3, double-
blind, randomized, placebo-

controlled multicenter trial.

Liver Safety Profile

A critical point of differentiation between the generations of gepants is their impact on liver
function. While long-term use of first-generation gepants raised concerns about elevated liver
transaminases, second-generation gepants have demonstrated a favorable liver safety profile.

Olcegepant: No specific instances of severe liver injury were highlighted in the available data
for olcegepant, though the broader class of first-generation gepants was associated with
potential hepatotoxicity with prolonged use.

Second-Generation Gepants: Extensive clinical trial programs for rimegepant, ubrogepant, and
atogepant have not identified a signal for drug-induced liver injury. Post-marketing surveillance
and long-term safety studies have further supported this finding. For instance, in the long-term
safety study of rimegepant, no signal of drug-induced liver injury was identified. Similarly,
pooled analysis of the ubrogepant pivotal trials and a dedicated hepatic safety study in healthy
adults found no signal for DILI. A pooled analysis of atogepant trials also showed no evidence
of hepatotoxicity.

Cardiovascular Safety Profile

A significant advantage of gepants over triptans is their lack of vasoconstrictive effects, making
them a potentially safer option for migraine patients with cardiovascular risk factors.

Olcegepant: Early studies on olcegepant did not raise significant cardiovascular safety
concerns.
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Second-Generation Gepants: Clinical trials and post-hoc analyses of second-generation
gepants have consistently demonstrated a favorable cardiovascular safety profile. A long-term,
open-label safety study of rimegepant in adults with migraine and cardiovascular risk factors
concluded that the drug was safe and well-tolerated. The proportions of participants reporting
adverse events and serious adverse events were consistent across subgroups with varying
numbers of cardiovascular risk factors. Similarly, studies on ubrogepant and atogepant have
not revealed any significant cardiovascular safety signals.

Experimental Protocols for Safety Assessment

The safety of gepants has been rigorously evaluated in numerous clinical trials. The general
methodology for assessing safety in these trials is outlined below.

General Clinical Trial Design for Safety Assessment

Phase 1, 2, and 3 clinical trials for gepants typically employ a randomized, double-blind,
placebo-controlled design. Long-term safety is often assessed in open-label extension studies.

Key Components of Safety Monitoring:

o Adverse Event (AE) Monitoring: All adverse events, regardless of their perceived relationship
to the study drug, are recorded at each study visit. The severity and relationship to the
investigational product are assessed by the investigator.

 Liver Function Monitoring: Regular blood tests are conducted to monitor liver function. This
typically includes measuring levels of:

o Alanine aminotransferase (ALT)
o Aspartate aminotransferase (AST)
o Alkaline phosphatase (ALP)

o Total bilirubin Criteria for dose interruption or discontinuation are pre-specified based on
the degree of elevation of these markers, often following the FDA's guidance on drug-
induced liver injury (DILI). Cases of significant liver enzyme elevation are adjudicated by
an independent panel of liver experts.
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» Cardiovascular Monitoring: Cardiovascular safety is assessed through:
o Regular monitoring of vital signs (blood pressure and heart rate).

o Electrocardiogram (ECG) recordings at baseline and at specified intervals throughout the

study.
o Careful documentation and evaluation of any cardiovascular adverse events.

o Laboratory Tests: Comprehensive laboratory tests, including hematology and serum
chemistry, are performed at baseline and at regular intervals.

o Physical Examinations: Complete physical examinations are conducted at the beginning and
end of the study, and as clinically indicated.

Example Protocol: Ubrogepant ACHIEVE | & Il Trials
(NCT02828020 & NCT02867709)

These were Phase 3, multicenter, double-blind, placebo-controlled studies to evaluate the
efficacy, safety, and tolerability of ubrogepant for the acute treatment of a single migraine
attack.

* Inclusion Criteria: Adults with a history of migraine with or without aura.

» Exclusion Criteria: History of significant cardiovascular, hepatic, or renal disease.

o Safety Assessments:
o Adverse events were recorded within 48 hours and up to 30 days after the dose.
o Standard clinical laboratory tests, vital signs, and ECGs were monitored.

Signaling Pathway and Experimental Workflow
CGRP Receptor Signaling Pathway

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a crucial role in the
pathophysiology of migraine. It mediates its effects by binding to the CGRP receptor, a G-
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protein coupled receptor. The binding of CGRP to its receptor primarily activates the Gas
subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic
adenosine monophosphate (CAMP), and subsequent activation of Protein Kinase A (PKA). PKA
activation contributes to vasodilation and pain signal transmission. Gepants act as antagonists
at the CGRP receptor, blocking these downstream signaling events.

@ Binds | Cell Membrane Intracellular Space
/| CGRP R 3 Activates G-protein (Gas)
Gepants
e
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CGRP receptor signaling pathway and the mechanism of action of gepants.

Experimental Workflow for Assessing Drug-Induced
Liver Injury in Clinical Trials

The assessment of potential drug-induced liver injury (DILI) is a critical component of clinical
trials for new therapeutic agents. The workflow involves systematic data collection, monitoring,

and causality assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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